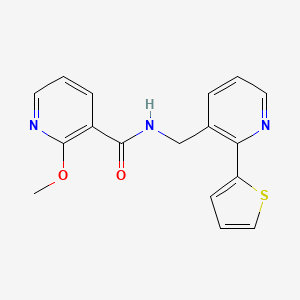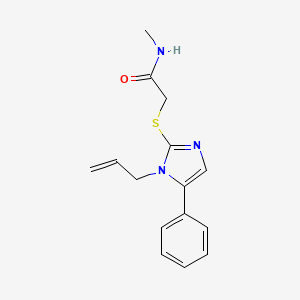
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide: is a thioamide compound known for its diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide typically involves the following steps:
Formation of the Imidazole Ring: The initial step involves the synthesis of the imidazole ring, which can be achieved through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Thioamide Formation: The imidazole derivative is then reacted with a thiol compound to introduce the thioamide group. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
N-Methylation: The final step involves the methylation of the amide nitrogen using a methylating agent such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The thioamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various imidazole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors involved in inflammatory and cancer pathways, inhibiting their activity.
Pathways Involved: It modulates signaling pathways such as NF-κB and MAPK, leading to reduced inflammation and cell proliferation.
相似化合物的比较
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide can be compared with other similar compounds to highlight its uniqueness:
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)acetamide: Lacks the N-methyl group, which may affect its biological activity and solubility.
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide: Contains a phenyl group instead of a methyl group, potentially altering its interaction with molecular targets.
2-((1-allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-isopropylacetamide: Features an isopropyl group, which may influence its pharmacokinetic properties.
属性
IUPAC Name |
N-methyl-2-(5-phenyl-1-prop-2-enylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c1-3-9-18-13(12-7-5-4-6-8-12)10-17-15(18)20-11-14(19)16-2/h3-8,10H,1,9,11H2,2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAPUDVOBQMEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=NC=C(N1CC=C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
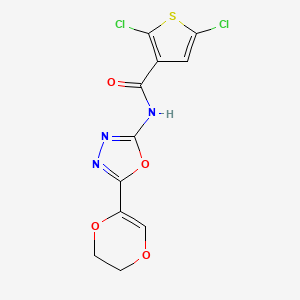
![(E)-1-(3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)-3-(furan-3-yl)prop-2-en-1-one](/img/structure/B2600909.png)

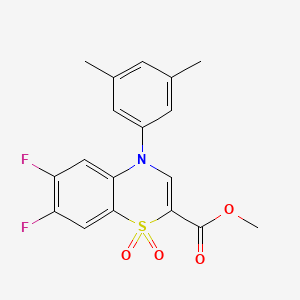
![4-BUTOXY-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE](/img/structure/B2600912.png)
![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2600913.png)
![(Z)-ethyl 4-(4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2600914.png)
![N-(2-(6-((2-(cyclohexylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2600917.png)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2600920.png)
![ethyl 5-methyl-4-oxo-2-(trichloromethyl)-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2600921.png)
![ETHYL 2-[4-(DIMETHYLSULFAMOYL)BENZAMIDO]-4-PHENYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B2600922.png)
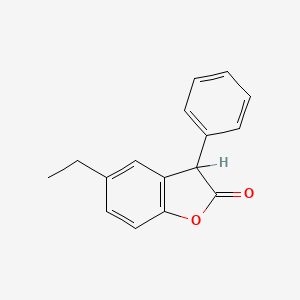
![6-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2600926.png)
